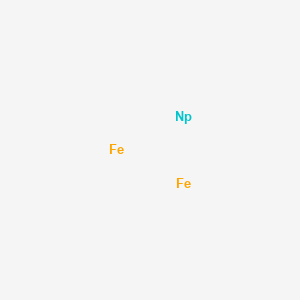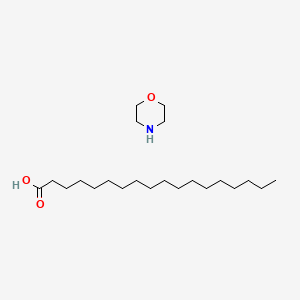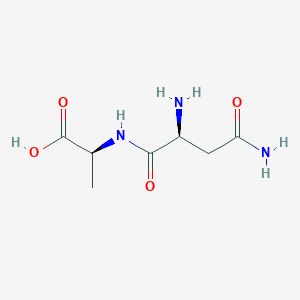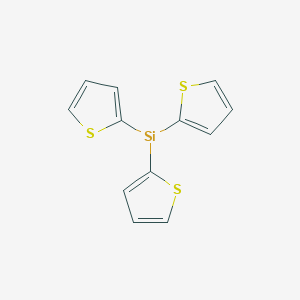
Trithienylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(thiophen-2-yl)silane is a compound that features a silicon atom bonded to three thiophen-2-yl groups. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of silicon in the compound introduces unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tri(thiophen-2-yl)silane typically involves the reaction of thiophene derivatives with silicon-based reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by reduction to yield the desired product. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Tri(thiophen-2-yl)silane may involve large-scale hydrosilylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity Tri(thiophen-2-yl)silane.
Análisis De Reacciones Químicas
Types of Reactions: Tri(thiophen-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-thiophene bonds can be reduced under specific conditions to yield simpler silane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Tri(thiophen-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Tri(thiophen-2-yl)silane is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of Tri(thiophen-2-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, while the thiophene rings provide aromatic stability and electronic properties. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved often include the formation of intermediate complexes and the stabilization of transition states during reactions.
Comparación Con Compuestos Similares
Trimethyl(thiophen-2-yl)silane: Similar structure but with methyl groups instead of thiophene rings.
Tri(phenyl)silane: Contains phenyl groups instead of thiophene rings.
Tri(thiophen-3-yl)silane: Similar but with thiophene rings attached at the 3-position.
Uniqueness: Tri(thiophen-2-yl)silane is unique due to the specific positioning of the thiophene rings at the 2-position, which can influence its electronic properties and reactivity. This positioning allows for distinct interactions in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H9S3Si |
|---|---|
Peso molecular |
277.5 g/mol |
InChI |
InChI=1S/C12H9S3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |
Clave InChI |
BFPUGIZBAQPLLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)[Si](C2=CC=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


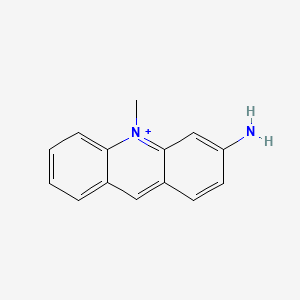
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
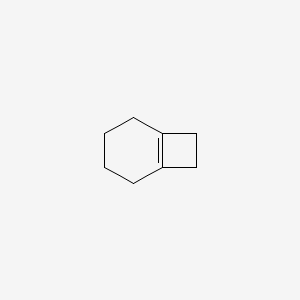
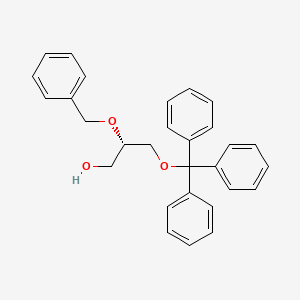

![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
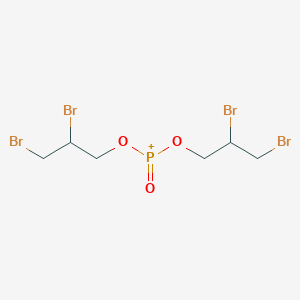
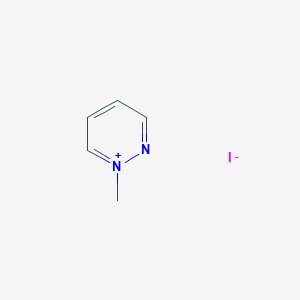
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
